N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 539808-59-8
VCID: VC14898858
InChI: InChI=1S/C26H26N4O3S/c1-18-9-14-23(19(2)15-18)27-25(31)17-34-26-29-28-24(16-33-22-7-5-4-6-8-22)30(26)20-10-12-21(32-3)13-11-20/h4-15H,16-17H2,1-3H3,(H,27,31)
SMILES:
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.6 g/mol

N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 539808-59-8

Cat. No.: VC14898858

Molecular Formula: C26H26N4O3S

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 539808-59-8

Specification

CAS No. 539808-59-8
Molecular Formula C26H26N4O3S
Molecular Weight 474.6 g/mol
IUPAC Name N-(2,4-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C26H26N4O3S/c1-18-9-14-23(19(2)15-18)27-25(31)17-34-26-29-28-24(16-33-22-7-5-4-6-8-22)30(26)20-10-12-21(32-3)13-11-20/h4-15H,16-17H2,1-3H3,(H,27,31)
Standard InChI Key XJKICFXLKHUHJA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4)C

Introduction

N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazoles. It is characterized by its unique structural features, which include a triazole ring, a phenoxymethyl group, and a sulfanyl linkage to an acetamide moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties.

Synthesis and Characterization

The synthesis of N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from commercially available precursors. The process may include:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the Phenoxymethyl Group: This step often involves alkylation or arylation reactions.

  • Attachment of the Sulfanyl Group: This may involve nucleophilic substitution or addition reactions.

Characterization of the compound is typically performed using spectroscopic techniques such as NMR (1^1H and 13^{13}C), IR, and mass spectrometry (MS).

Spectroscopic Data

TechniqueKey Features
1^1H NMRSignals corresponding to aromatic protons, methoxy groups, and the phenoxymethyl group
13^{13}C NMRResonances for aromatic carbons, methoxy carbons, and the carbonyl carbon of the acetamide group
IRAbsorption bands for C=O, C=N, and aromatic C-H stretching

Biological Activity and Potential Applications

While specific biological activity data for N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is limited, compounds with similar structural features have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Triazole derivatives are known for their potential as antimicrobial agents.

  • Anti-inflammatory Activity: Some triazoles have demonstrated anti-inflammatory properties, making them candidates for further development.

Potential Applications Table

Application AreaPotential Use
Antimicrobial TherapyTreatment of infections
Anti-inflammatory TherapyManagement of inflammatory conditions

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